molecular formula C24H29NO3 B2474475 Donepezil-d7 CAS No. 1215071-00-3

Donepezil-d7

Cat. No.: B2474475
CAS No.: 1215071-00-3
M. Wt: 386.543
InChI Key: ADEBPBSSDYVVLD-UOOROTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Donepezil-d7 is a deuterated form of Donepezil, a medication primarily used to treat symptoms of Alzheimer’s disease and other types of dementia. This compound is labeled with deuterium, a stable isotope of hydrogen, which can be used in pharmacokinetic studies to track the drug’s metabolism and distribution in the body. The deuterium labeling helps in distinguishing the compound from its non-deuterated counterpart during analytical procedures.

Mechanism of Action

Target of Action

Donepezil-d7, a deuterium-labeled form of Donepezil, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain involved in memory and learning . By inhibiting AChE, this compound increases the concentration of acetylcholine in the brain, enhancing cholinergic transmission .

Mode of Action

This compound interacts with its target, AChE, by selectively and reversibly inhibiting the enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the brain . The increased acetylcholine levels enhance cholinergic transmission, which is crucial for memory and learning .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound prevents the degradation of acetylcholine, leading to increased levels of this neurotransmitter in the brain . This enhances the transmission of signals in the cholinergic pathway, which plays a vital role in memory and learning . Additionally, this compound may also influence other pathways related to amino acid metabolism and sugar metabolism .

Pharmacokinetics

This compound, like Donepezil, is expected to have good oral bioavailability and can easily cross the blood-brain barrier . It is also expected to have a long biological half-life, similar to Donepezil, which has a half-life of about 70 hours . These properties contribute to this compound’s effectiveness as a therapeutic agent for neurodegenerative disorders like Alzheimer’s disease .

Result of Action

The molecular effect of this compound’s action is the increased concentration of acetylcholine in the brain due to the inhibition of AChE . On a cellular level, this leads to enhanced cholinergic transmission, which is crucial for memory and learning . This compound may also have neuroprotective effects, as suggested by studies showing its potential to promote oligodendrocyte generation and remyelination .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the physiological condition of the patient, such as the presence of other diseases or the use of other medications, can affect the drug’s action and efficacy . Furthermore, factors related to drug formulation and administration, such as the use of nanostructured lipid carriers for drug delivery, can enhance the drug’s stability and bioavailability .

Biochemical Analysis

Biochemical Properties

Donepezil-d7 interacts with enzymes, proteins, and other biomolecules in the body. It primarily inhibits acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine . This inhibition increases the concentration of acetylcholine available for synaptic transmission in the central nervous system .

Cellular Effects

This compound has various effects on cells and cellular processes. It influences cell function by increasing the concentration of cortical acetylcholine, a neurotransmitting organic substance . This increase in acetylcholine can improve cognition and establish a balance of neurotransmitters in the brain .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of acetylcholinesterase . By binding to and inhibiting this enzyme, this compound prevents the breakdown of acetylcholine, leading to increased concentrations of this neurotransmitter at cholinergic synapses .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been shown to improve cognitive function for up to 52 weeks in patients with dementia with Lewy bodies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, it has been shown to cause a slight improvement in the short-term memory of zebrafish and induce significant elevation in aggressiveness .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes oxidation, a vital step of drug metabolism, using a mild, versatile oxidant Chloramine-T in an acidic medium .

Transport and Distribution

This compound is extensively distributed in the body, as evidenced by a high apparent volume of distribution . It is largely distributed in the extravascular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Donepezil-d7 involves the incorporation of deuterium atoms into the Donepezil molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into specific positions of the Donepezil molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions: Donepezil-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chloramine-T in acidic medium.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products:

Scientific Research Applications

Pharmacological Properties

Donepezil-d7 functions as a reversible, noncompetitive inhibitor of acetylcholinesterase, which is crucial for increasing acetylcholine levels in the brain. This mechanism is essential for enhancing cholinergic transmission, thereby improving cognitive function in patients with neurodegenerative diseases. The compound has demonstrated significant biological activity with IC50 values of 8.12 nM for bovine acetylcholinesterase and 11.6 nM for human acetylcholinesterase .

Analytical Techniques

This compound is extensively used in pharmacokinetic studies due to its labeled nature, allowing researchers to trace its metabolic pathways and quantify drug levels in biological samples. Advanced techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been developed for accurate quantification of donepezil and its derivatives in human plasma .

Table 1: Summary of Analytical Methods for this compound

MethodPurposeKey Findings
UPLC-MS/MSQuantification in plasmaHigh sensitivity and reproducibility
Liquid-liquid extractionSample preparationEffective recovery rates (58.9% - 60.5%)
Isocratic methodSeparation techniqueFast analysis time (3 min per sample)

Clinical Research

This compound has been utilized in various clinical trials to assess its efficacy and safety profile. Notably, the DOTCODE study evaluated the impact of donepezil on older adults with cognitive impairment and depression, aiming to determine its effectiveness in delaying dementia conversion . The study involved a randomized, double-blind design over 78 weeks, providing valuable insights into donepezil's potential beyond traditional uses.

Alzheimer’s Disease Treatment

This compound serves as a model compound for developing new therapeutic agents aimed at treating Alzheimer's disease. Its structural modifications allow researchers to explore enhanced pharmacokinetic profiles and improved patient compliance through alternative formulations .

Multi-Target Drug Development

Recent studies have focused on creating donepezil-based hybrids that target multiple pathways involved in Alzheimer's pathology, including β-secretase inhibition alongside acetylcholinesterase inhibition . These compounds are designed to address various aspects of neurodegeneration simultaneously, potentially leading to more effective treatments.

Comparison with Similar Compounds

Donepezil-d7 can be compared with other acetylcholinesterase inhibitors and deuterated drugs:

    Similar Compounds:

Uniqueness:

This compound serves as a valuable tool in scientific research, particularly in the fields of pharmacokinetics, drug development, and neurodegenerative disease studies. Its unique properties and applications make it an important compound for advancing our understanding of Alzheimer’s disease and improving therapeutic strategies.

Biological Activity

Donepezil-d7 is a deuterated derivative of Donepezil, primarily recognized as a reversible inhibitor of acetylcholinesterase (AChE). This compound is utilized in research settings to study its pharmacokinetics and biological activity, particularly in the context of Alzheimer’s disease. The incorporation of deuterium enhances its stability and allows for precise tracking in biological studies.

  • Molecular Formula : C24H29D7NO3
  • Molecular Weight : Approximately 422.0 g/mol

The presence of deuterium atoms in this compound contributes to its unique properties, making it suitable for various experimental applications without altering the biological activity characteristic of the parent compound, Donepezil.

Donepezil acts by inhibiting AChE, which leads to increased levels of acetylcholine in the synaptic cleft. This mechanism is crucial for enhancing cholinergic neurotransmission, particularly in patients with Alzheimer’s disease where cholinergic deficits are prominent . The biological activity of this compound mirrors that of Donepezil, allowing researchers to investigate its effects on cognitive function and other neurological parameters.

Pharmacokinetics and Bioavailability

Recent studies have highlighted the pharmacokinetic profiles of this compound, emphasizing its stability and absorption characteristics. For instance, a study utilizing Beagle dogs assessed the pharmacokinetics of various formulations, including sustained-release (SR) and immediate-release (IR) forms. The findings indicated that the SR formulation showed improved pharmacokinetics with better control over plasma concentration levels compared to IR formulations .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Cmax (ng/mL)44.1 ± 9.9
Tmax (h)7.3 ± 1.6
Half-life (h)Data not specified

Case Studies and Clinical Findings

A systematic review assessed the efficacy and safety of Donepezil in various populations with Alzheimer's disease. The review included thirty studies with over 8,000 participants, demonstrating that Donepezil significantly improved cognitive function compared to placebo . Notably, participants receiving higher doses experienced more side effects, underscoring the importance of dose management in clinical settings.

Table 2: Efficacy Outcomes from Clinical Trials

Study DurationCognitive Assessment ToolMean Difference (MD)Confidence Interval (CI)
26 weeksADAS-Cog-2.67-3.31 to -2.02
26 weeksMMSE1.050.73 to 1.37
26 weeksSIB5.924.53 to 7.31

Comparative Studies

Comparative studies involving this compound and other cholinesterase inhibitors have shown that while Donepezil is effective in enhancing cognitive function, it also presents gastrointestinal side effects that can affect patient compliance . Furthermore, research into the pharmacokinetics of this compound has revealed that gastrointestinal health significantly influences drug absorption and plasma concentrations .

Properties

IUPAC Name

2-[[1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/i3D,4D,5D,6D,7D,16D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEBPBSSDYVVLD-UOOROTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)OC)[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.